1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, which showed significant antibacterial and antifungal activities (Mistry & Desai, 2006). Another research effort synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, evaluating their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).
Anticancer and Antimicrobial Applications
New bioactive fluorene-based azetidinones and thiazolidinones were synthesized and tested against multidrug-resistant strains and various cancer cell lines, showing notable anticancer and antimicrobial properties (Hussein et al., 2020). This indicates a promising avenue for developing novel therapeutic agents.
Antimicrobial and Antifungal Activities
Research on benzothiazole incorporated azetidin-2-ones and thiazolidin-4-ones derivatives demonstrated moderate to good antimicrobial and antifungal activities, suggesting the potential of these compounds in combating pathogenic strains (Gilani et al., 2016).
DNA Binding and Cleavage
A study synthesized novel benzothiazole Schiff bases and their binary Cu(II) complexes, showing good intercalation into DNA, which can be leveraged for antimicrobial and anticancer applications (Tejaswi et al., 2016).
Anti-inflammatory Applications
Azetidinone derivatives have been evaluated for their anti-inflammatory activity, with several compounds showing significant potential, underscoring the therapeutic applications of these derivatives in managing inflammation-related disorders (Khedekar et al., 2003).
Properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-5-1-7(12)9-8(2-5)16-10(13-9)14-3-6(15)4-14/h1-2,6,15H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDALODPATPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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